4-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
Overview
Description
4-(2-Methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is a complex organic compound that features both methoxy and trifluoromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide typically involves multiple steps, starting with the preparation of the piperazine core. The methoxyphenyl and trifluoromethylphenyl groups are introduced through nucleophilic substitution reactions. Common reagents used in these reactions include methoxyphenyl isocyanate and trifluoromethylphenyl boronic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the piperazine ring can produce piperazine derivatives .
Scientific Research Applications
4-(2-Methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 4-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The piperazine ring can also interact with biological membranes, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-(trifluoromethyl)phenylboronic acid: Shares the trifluoromethyl and methoxy groups but differs in its boronic acid functionality.
2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but lacks the piperazine and trifluoromethyl groups.
Uniqueness
4-(2-Methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3OS/c1-26-17-8-3-2-7-16(17)24-9-11-25(12-10-24)18(27)23-15-6-4-5-14(13-15)19(20,21)22/h2-8,13H,9-12H2,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFDMYWBJVZMRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.